molecular formula C15H12N4O7 B11560346 N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide

Cat. No.: B11560346
M. Wt: 360.28 g/mol
InChI Key: SQPVCJUNARTBIN-LZYBPNLTSA-N
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Description

N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is a complex organic compound with the molecular formula C15H12N4O7. This compound is characterized by the presence of nitro groups, hydroxyl groups, and a hydrazide linkage, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves the condensation of 2-hydroxy-3-nitrobenzaldehyde with 2-(3-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitro and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-hydroxy-3-nitrophenyl)methylidene]-2-(2-thienyl)acetohydrazide
  • 2-hydroxy-N’-[(E,2E)-1-[4-methyl-2-(4-nitroanilino)-1,3-thiazol-5-yl]-3-(4-nitrophenyl)-2-propenylidene]benzohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C15H12N4O7

Molecular Weight

360.28 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide

InChI

InChI=1S/C15H12N4O7/c20-14(9-26-12-5-2-4-11(7-12)18(22)23)17-16-8-10-3-1-6-13(15(10)21)19(24)25/h1-8,21H,9H2,(H,17,20)/b16-8+

InChI Key

SQPVCJUNARTBIN-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)OCC(=O)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)OCC(=O)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O)[N+](=O)[O-]

Origin of Product

United States

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